molecular formula C14H19BrN2O2 B15297506 tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate

tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate

Cat. No.: B15297506
M. Wt: 327.22 g/mol
InChI Key: AANJQXJDGXLXDU-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(4-Bromophenyl)azetidin-3-yl]carbamate is a chemical building block of interest in synthetic organic and medicinal chemistry. This compound features both a carbamate-protected amine and a bromophenyl group, functionalities that are highly valuable for further chemical transformations. The boc-protected amine is a common feature in organic synthesis, as it can be readily deprotected under mild acidic conditions to generate the free amine, which is a versatile intermediate for constructing more complex molecules . Simultaneously, the 4-bromophenyl group can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of diverse structural motifs . While the specific biological activity and full research applications of this exact molecule require further investigation from scientific literature, its structure suggests potential as a key intermediate in the development of pharmacologically active compounds, particularly those containing an azetidine scaffold. Researchers value this compound for its utility in constructing novel molecular architectures for use in drug discovery, materials science, and as a standard in analytical studies. Handling and Safety: For research purposes only. Not intended for diagnostic or therapeutic use. Please consult the safety data sheet (SDS) prior to use. Similar carbamate and bromoaryl compounds may cause skin and eye irritation and may be harmful if swallowed . Storage: It is recommended to store this product in a cool, dark place, ideally in a freezer under an inert atmosphere to ensure long-term stability .

Properties

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.22 g/mol

IUPAC Name

tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate

InChI

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)16-11-8-17(9-11)12-6-4-10(15)5-7-12/h4-7,11H,8-9H2,1-3H3,(H,16,18)

InChI Key

AANJQXJDGXLXDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominating agent such as N-bromosuccinimide (NBS).

    Carbamate Formation: The tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the bromophenyl group.

    Coupling Reactions: The presence of the tert-butyl carbamate group makes the compound suitable for Suzuki coupling reactions, leading to the formation of biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of bases like cesium carbonate (Cs2CO3).

Major Products:

    Biaryl Compounds: Formed through Suzuki coupling reactions.

    Substituted Azetidines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate is a chemical compound with a molecular weight of 300.18 g/mol, characterized by a tert-butyl group, an azetidine ring, and a bromophenyl substituent. The azetidine ring contributes to the compound's potential biological activity and reactivity in various applications.

Pharmaceutical Development

This compound can be used as a scaffold for developing new drugs targeting various diseases due to its unique structural features.

ROS1 Kinase Inhibitory Activity

The compound may be useful in treating tumors by inhibiting ROS1 kinase enzyme activity . ROS1 has been shown to be activated in cancer expressing the ROS1 fusion gene (e.g., non-small cell lung cancer, bile duct cancer, or brain tumor) . A drug that inhibits ROS1 kinase activity can block the downstream of the ROS1 pathway, i.e. STAT3, ERK, SHP2, which contribute the tumor growth and tumor cell survival . Therefore, ROS1 is expected to be useful as a therapeutic drug for cancer .

Potential for Interaction Studies

Interaction studies involving this compound may focus on its binding affinity and activity against biological targets. Research may include evaluating its efficacy as a therapeutic agent by targeting specific molecular pathways involved in various diseases.

Applications in Organic Synthesis

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

  • Azetidine vs. Ethyl Backbone : The azetidine ring introduces conformational strain, which can enhance binding affinity in drug targets compared to the flexible ethyl chain in analogs like tert-butyl N-[1-(4-bromophenyl)ethyl]carbamate .
  • Substituent Effects :
    • Bromophenyl : Facilitates cross-coupling reactions (e.g., Suzuki) for derivatization .
    • Difluoroethyl : Fluorine atoms improve metabolic stability and lipophilicity, critical for CNS-targeting drugs .
    • Hydroxyethyl : Increases aqueous solubility but may reduce membrane permeability .
    • Pyrimidine : Enhances interactions with enzymatic active sites via hydrogen bonding .

Physicochemical Properties

  • Solubility : Hydrophilic groups (e.g., hydroxyl in ’s compound) improve water solubility, whereas halogenated or aromatic substituents (e.g., bromophenyl) reduce it.
  • Stability : The Boc group is stable under basic conditions but cleaved by acids (e.g., TFA). Azetidine’s ring strain may increase reactivity under harsh conditions compared to larger rings.

Research Findings

  • Biological Activity : Pyrimidine-substituted azetidines show promise in targeting kinases due to their planar heterocyclic structure .
  • Metabolic Stability : Difluoroethyl analogs exhibit prolonged half-lives in vivo due to fluorine’s electronegativity and resistance to oxidation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate?

  • Methodology : The synthesis typically involves coupling tert-butyl carbamate derivatives with 4-bromophenyl-substituted azetidine intermediates. For example:

  • Step 1 : React 4-bromophenylazetidin-3-amine with tert-butyl chloroformate in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to form the carbamate bond .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires precise control of reaction time (12–24 hours) and temperature (0–25°C) .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm azetidine ring geometry, tert-butyl group (δ ~1.4 ppm), and bromophenyl signals (δ ~7.3–7.5 ppm) .
  • Mass spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~353.1 for C₁₅H₂₀BrN₂O₂) .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety precautions are necessary when handling this compound?

  • Methodology :

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation of fine particles.
  • Storage : Store in airtight containers at 2–8°C, away from strong oxidizers or acids due to potential decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in carbamate formation?

  • Methodology :

  • Solvent selection : Compare DCM (polar aprotic) vs. THF (less polar). THF may improve solubility of intermediates .
  • Base screening : Test organic bases (e.g., triethylamine, DMAP) vs. inorganic bases (e.g., K₂CO₃). DMAP can enhance reaction rates via nucleophilic catalysis .
  • Kinetic studies : Use in situ FTIR or LC-MS to monitor carbamate bond formation and identify rate-limiting steps .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-response assays : Repeat enzymatic inhibition studies (e.g., kinase assays) with standardized concentrations (1 nM–100 µM) to confirm IC₅₀ values .
  • Structural analogs : Compare activity of this compound with its 4-chlorophenyl or non-halogenated analogs to assess bromine’s role .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, independent journals) to identify trends or outliers .

Q. How does the bromophenyl moiety influence stability under varying pH conditions?

  • Methodology :

  • Accelerated stability testing : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
  • Computational modeling : DFT calculations to predict electron-withdrawing effects of bromine on carbamate bond cleavage kinetics .

Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?

  • Methodology :

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, JAK2) using ADP-Glo™ or fluorescence polarization assays .
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay and correlate with kinase inhibition data .

Methodological Challenges & Solutions

Q. How can researchers address low solubility in aqueous buffers during biological assays?

  • Solutions :

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
  • Prodrug design : Synthesize phosphate or acetate derivatives that hydrolyze in vivo to release the active compound .

Q. What analytical techniques differentiate stereoisomers in azetidine-containing carbamates?

  • Methodology :

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to resolve enantiomers .
  • X-ray crystallography : Determine absolute configuration of single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight353.24 g/mol (C₁₅H₂₀BrN₂O₂)
Melting Point103–106°C (predicted)
Solubility in DMSO>50 mg/mL
HPLC Purity>95% (C18, 254 nm)
Stability in PBS (pH 7.4)>90% intact after 24 hours

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